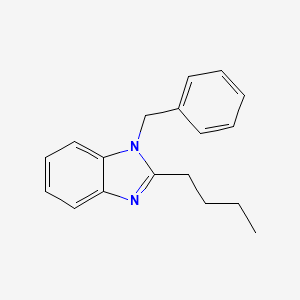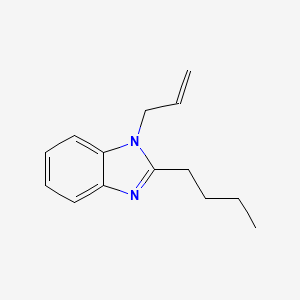![molecular formula C25H20N2O5 B3930224 N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930224.png)
N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide
説明
N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide, commonly known as HNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. HNPA is a member of the N-aryl-substituted acetamide family, which has been extensively studied for their biological activities.
作用機序
The mechanism of action of HNPA is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and protein synthesis. HNPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
HNPA has been shown to possess significant antitumor, anti-inflammatory, and antifungal activity, as well as antioxidant activity. HNPA has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, HNPA has been shown to inhibit the growth of various weed species and plant pathogens, making it a potential candidate for the development of new herbicides and fungicides.
実験室実験の利点と制限
The advantages of using HNPA in lab experiments include its significant biological activity and potential applications in various scientific fields. However, the limitations of using HNPA in lab experiments include its relatively low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of HNPA, including:
1. Further investigation of the mechanism of action of HNPA in cancer cells to better understand its antitumor activity.
2. Development of new derivatives of HNPA with improved biological activity and solubility.
3. Investigation of the potential use of HNPA as a fluorescent probe for the detection of heavy metal ions in water.
4. Development of new herbicides and fungicides based on the structure of HNPA.
5. Investigation of the potential use of HNPA as a new antioxidant for use in various industrial applications.
In conclusion, HNPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. HNPA possesses significant biological activity and potential applications in various scientific fields. Further investigation of the mechanism of action of HNPA and the development of new derivatives with improved biological activity and solubility are needed to fully realize the potential of this compound.
科学的研究の応用
HNPA has been studied for its potential applications in various scientific fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, HNPA has been shown to possess significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. HNPA has also been studied for its potential use as an anti-inflammatory and antifungal agent.
In agriculture, HNPA has been studied for its potential use as a herbicide due to its ability to inhibit the growth of various weed species. Additionally, HNPA has been shown to possess significant antifungal activity against various plant pathogens, making it a potential candidate for the development of new fungicides.
In environmental science, HNPA has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water. HNPA has also been shown to possess significant antioxidant activity, making it a potential candidate for the development of new antioxidants for use in various industrial applications.
特性
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-22-15-12-17-6-4-5-9-21(17)24(22)25(18-10-13-19(14-11-18)27(30)31)26-23(29)16-32-20-7-2-1-3-8-20/h1-15,25,28H,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBFOZIOIWMQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide](/img/structure/B3930147.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B3930148.png)
![3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930159.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3930164.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3930168.png)
![3-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930169.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3930178.png)
![2-methyl-8-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3930189.png)
![2-[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3930192.png)

![4-[(4-methyl-1-piperidinyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3930209.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B3930218.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930229.png)